molecular formula C5H12IN3O2S B12654005 methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide CAS No. 6345-31-9

methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide

Cat. No.: B12654005
CAS No.: 6345-31-9
M. Wt: 305.14 g/mol
InChI Key: LTLAXTJFZKOSTB-UHFFFAOYSA-N
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Description

Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamate group, a carbamimidoyl group, and a hydroiodide ion, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide typically involves the reaction of methyl carbamate with a suitable carbamimidoylating agent under controlled conditions. One common method involves the use of carbonylimidazolide in water, which provides an efficient route for the preparation of carbamates without the need for an inert atmosphere . The reaction conditions often include mild temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives.

Scientific Research Applications

Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and carbamimidoyl derivatives, such as:

  • Methyl carbamate
  • Ethyl carbamate
  • N-methyl carbamate

Uniqueness

Methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide is unique due to the presence of both carbamate and carbamimidoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

6345-31-9

Molecular Formula

C5H12IN3O2S

Molecular Weight

305.14 g/mol

IUPAC Name

methyl N-(2-carbamimidoylsulfanylethyl)carbamate;hydroiodide

InChI

InChI=1S/C5H11N3O2S.HI/c1-10-5(9)8-2-3-11-4(6)7;/h2-3H2,1H3,(H3,6,7)(H,8,9);1H

InChI Key

LTLAXTJFZKOSTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCSC(=N)N.I

Origin of Product

United States

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